Cucurbit[8]uril

Catalog No.
S1481199
CAS No.
M.F
C48H48N32O16
M. Wt
1329.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbit[8]uril

Product Name

Cucurbit[8]uril

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone

Molecular Formula

C48H48N32O16

Molecular Weight

1329.1 g/mol

InChI

InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2

InChI Key

CONWISUOKHSUDR-UHFFFAOYSA-N

SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O

Synonyms

Cucurbit[8]uril;Curcubit[8]uril;Cucurbit[8]uril (CB[8]) hydrate, 99+%;

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O

Drug Delivery and Biocatalysis

CB[8] demonstrates promising potential in drug delivery applications due to its ability to form inclusion complexes with various guest molecules, including drugs and biomolecules. These complexes can improve drug solubility, stability, and controlled release at targeted sites. Furthermore, CB[8] can be functionalized to target specific cells or tissues, enhancing drug delivery efficacy and minimizing side effects. ()

The ability of CB[8] to encapsulate and activate specific enzymes within its cavity also makes it valuable for biocatalysis. By controlling the environment around the enzyme and facilitating specific interactions with substrates, CB[8] can enhance enzyme activity and selectivity, leading to the development of efficient biocatalytic processes for various applications.

Biosensing and Imaging Techniques

CB[8] possesses unique properties that make it suitable for developing biosensors for detecting various biomolecules. Its ability to form selective inclusion complexes with specific guest molecules allows for the design of sensors that can generate distinct signals upon target molecule binding. Additionally, CB[8] can be functionalized with fluorescent or other reporter groups, enabling sensitive and selective detection of biomolecules. ()

The ability of CB[8] to interact with specific biomolecules makes it a promising candidate for imaging techniques such as optoacoustic imaging. By forming complexes with imaging probes and targeting them to specific tissues, CB[8] can enhance the signal-to-noise ratio and enable specific, high-resolution imaging of disease sites. ()

Supramolecular Assembly and Material Design

CB[8] plays a significant role in the field of supramolecular assembly, where it can be used to construct complex structures through non-covalent interactions. Its ability to act as a host molecule for various guest molecules allows for the creation of well-defined assemblies with tunable properties. These assemblies can be further utilized for the development of novel materials with specific functionalities, including hydrogels for drug delivery, sensors, and tissue engineering. ()

Cucurbit uril is a macrocyclic compound composed of eight glucose units linked by methylene bridges, forming a barrel-shaped structure. This unique configuration provides a hydrophobic cavity capable of encapsulating various guest molecules, particularly those with positive charges. The compound is characterized by its high negative charge density at the portals, which enhances its ability to interact with cationic guests through electrostatic and hydrophobic interactions. The structural rigidity and size of cucurbit uril make it an ideal candidate for applications in supramolecular chemistry, drug delivery, and sensing technologies.

The primary function of CB[8] lies in its ability to encapsulate guest molecules within its cavity. This encapsulation can influence the guest's properties, such as reactivity, fluorescence, or solubility []. For instance, CB[8] can induce the assembly of multiple guest molecules into supramolecular structures, leading to novel materials with specific functionalities.

Future Directions

Research on CB[8] is ongoing, exploring its potential in various fields:

  • Drug Delivery: CB[8] shows promise as a drug delivery vehicle due to its ability to encapsulate and protect therapeutic agents.
  • Biosensors: The ability of CB[8] to modulate guest molecule properties can be harnessed to develop sensors for detecting specific biomolecules.
  • Nanotechnology: CB[8] can be used as a building block to create complex supramolecular structures with tailored properties for nanotechnological applications.
Involving encapsulated guests. For instance, it has been shown to accelerate the photodimerization of Brooker’s merocyanine in catalytic amounts, demonstrating its potential as a supramolecular catalyst . Additionally, cucurbit uril can modulate stereoselectivity in intramolecular reactions, showcasing its ability to affect reaction pathways based on the nature of the encapsulated guest .

The biological activity of cucurbit uril has garnered attention due to its potential applications in drug delivery and imaging. Studies have indicated that cucurbit uril can enhance the solubility and stability of various therapeutic agents, improving their bioavailability. Moreover, cucurbit uril-based supramolecular assemblies have been developed for targeted imaging of tumors, demonstrating their utility in biomedical applications .

Cucurbit uril can be synthesized through several methods:

  • Self-Assembly: This involves the self-organization of glucose units under controlled conditions to form the macrocyclic structure.
  • Chemical Modification: Starting from simpler cucurbiturils (like cucurbit uril), chemical modifications can be applied to extend the structure to cucurbit uril.
  • Template-Assisted Synthesis: Utilizing templates that guide the formation of the macrocycle can also yield cucurbit uril with high specificity.

These methods allow for the production of cucurbit uril in varying purities and yields depending on the desired application.

Cucurbit uril has a wide range of applications:

  • Drug Delivery: It serves as a carrier for therapeutic agents, enhancing their solubility and targeting capabilities.
  • Sensing Technologies: The compound is used in sensors due to its ability to selectively bind certain ions or molecules, facilitating detection.
  • Supramolecular Chemistry: Cucurbit uril plays a crucial role in developing new materials and catalysts through host-guest chemistry.

Studies have focused on the interaction between cucurbit uril and various guest molecules. These interactions are primarily driven by electrostatic forces, hydrogen bonding, and hydrophobic effects. For example, cucurbit uril has been shown to form stable complexes with cationic chromophores, enhancing their optical properties and stability in aqueous environments . This capability makes it a valuable component in developing advanced imaging agents for medical diagnostics.

Cucurbit uril belongs to a family of compounds known as cucurbit[n]urils, where "n" denotes the number of glucose units. Here are some similar compounds:

CompoundNumber of Glucose UnitsUnique Features
Cucurbit uril5Smaller cavity; suitable for smaller guests
Cucurbit uril6Intermediate size; versatile host properties
Cucurbit uril7Enhanced binding capabilities compared to

Cucurbit uril is unique due to its larger cavity size and higher charge density at the portals, allowing it to accommodate larger guests and enhance binding interactions more effectively than its smaller counterparts.

Macrocyclic Synthesis Pathways for CB Homologues

CB is synthesized via acid-catalyzed condensation of glycoluril and formaldehyde, a process first reported in 1905 but refined in recent decades. The reaction typically proceeds at 75–90°C, yielding CB as a minor product alongside CB, CB, and CB. Key variables influencing yield include:

ParameterOptimal RangeImpact on CB Yield
Temperature80–85°CMaximizes CB formation
Reaction Time24–48 hoursReduces oligomer byproducts
Acid CatalystHCl (12 M)Enhances cyclization efficiency
Glycoluril:Formaldehyde Ratio1:2.5 molarBalances reactivity and selectivity

Recent advances employ preorganized glycoluril hexamers to direct macrocyclization. For instance, condensation of glycoluril hexamer 1 with bis(cyclic ethers) 2 under mild acidic conditions yields CB derivatives with 16% isolated purity. X-ray crystallography confirms the equatorial substitution pattern creates an ellipsoidal cavity, altering host-guest dynamics compared to unmodified CB.

Functionalization Strategies for Enhanced Solubility and Host Capacity

Functionalization of CB addresses its inherent hydrophobicity (aqueous solubility: <1 mM) while expanding guest-binding versatility. Common approaches include:

Peripheral Substitution: Introducing methyl or cyclohexyl groups at equatorial positions increases solubility up to 264 mM for Me4CB. This modification retains 85–92% of native CB's binding affinity for model guests like 1,6-diaminohexane.

Covalent Functionalization: Azide-alkyne "click" chemistry enables attachment of triazolyl ammonium groups, facilitating self-assembly into tetrameric structures (e.g., 20₄) with applications in drug delivery.

Host-Guest Composites: CB forms ternary complexes with electron-deficient (e.g., methyl viologen) and electron-rich (e.g., naphthol) guests, enabling stoichiometric control over supramolecular polymers.

Comparative solubility data for CB derivatives:

DerivativeAqueous Solubility (mM)Binding Constant (Kₐ, M⁻¹)
Native CB0.81.2 × 10⁵
Me4CB2649.8 × 10⁴
Cy2CB1818.3 × 10⁴
Azide-Functionalized CB457.1 × 10⁴

Separation and Purification Techniques for CB-Based Systems

Isolating CB from reaction mixtures remains challenging due to co-production of CB[5–7] homologues. State-of-the-art methods include:

Fractional Crystallization: Exploiting differential solubility in HCl/water mixtures achieves 90% CB purity, though yields are low (≤5%).

Host-Guest Affinity Chromatography: Immobilized CB columns selectively retain CB via cavity encapsulation, achieving 98% purity in scaled-up processes.

Melamine Displacement: CB·CB inclusion complexes are disrupted using melamine diamine guests, followed by acetylation to remove residual amines.

Recent patents describe novel purification workflows:

  • Complexation: Form CB·ferrocene complexes in 6 M HCl
  • Precipitation: Adjust pH to 3.5–4.0 to isolate complexes
  • Decomplexation: Treat with ammonium persulfate to recover CB (Yield: 78%)

Thermodynamic Profiling of Heteroternary Complex Formation

CB8’s ability to form 1:1:1 heteroternary complexes—where two chemically distinct guests occupy its cavity—has been extensively characterized. These complexes rely on synergistic charge-transfer interactions between electron-deficient (e.g., viologen derivatives) and electron-rich (e.g., naphthol) guests [5] [6]. Isothermal titration calorimetry (ITC) studies reveal binding constants (K) ranging from $$10^9$$ to $$10^{11}$$ M$$^{-2}$$ for optimal guest pairs, with cooperativity indices ($$\alpha$$) up to 15 for systems like CB8- methyl viologen- 2-naphthol [6].

Table 1: Thermodynamic Parameters of Representative CB8 Heteroternary Complexes

Guest 1 (Electron-Deficient)Guest 2 (Electron-Rich)$$K_{11}$$ (M$$^{-1}$$)$$K_{12}$$ (M$$^{-1}$$)$$\Delta G^\circ$$ (kJ/mol)$$\Delta H^\circ$$ (kJ/mol)$$T\Delta S^\circ$$ (kJ/mol)
Methyl viologen2-Naphthol$$2.1 \times 10^5$$$$4.8 \times 10^5$$-68.9-52.3+16.6
Benzyl viologenFerrocene$$1.7 \times 10^5$$$$3.2 \times 10^5$$-66.4-48.7+17.7
DiquatTryptophan$$9.8 \times 10^4$$$$2.1 \times 10^5$$-63.2-45.9+17.3

Data sourced from [1] [5] [6]

The enthalpy-entropy compensation observed in these systems ($$\Delta H^\circ$$ ≈ -50 kJ/mol, $$T\Delta S^\circ$$ ≈ +17 kJ/mol) underscores the dominance of hydrophobic effects and cation-dipole interactions [1] [6]. Molecular dynamics simulations further demonstrate that CB8’s rigid cavity restricts guest conformational mobility, reducing entropic penalties during binding [1].

Steric and Electronic Determinants of Guest Binding Specificity

CB8’s binding specificity arises from complementary steric and electronic interactions:

  • Cavity Dimensions: The 9.1 Å height and 5.8 Å diameter of CB8’s cavity exclude guests exceeding 480 Å$$^3$$ in volume [4]. Linear aliphatic chains (e.g., hexanediamine) exhibit higher affinity ($$K = 10^7$$ M$$^{-1}$$) than branched analogs ($$K = 10^5$$ M$$^{-1}$$) due to reduced steric clashes [6].
  • Electronic Complementarity: Guests with ionization potentials (IP) between 6.5–8.5 eV show optimal charge-transfer interactions. For instance, viologen derivatives (IP = 7.1 eV) paired with naphthol (IP = 6.9 eV) achieve $$K > 10^{10}$$ M$$^{-1}$$, whereas mismatched pairs (ΔIP > 1.5 eV) exhibit negligible binding [5] [6].

Table 2: Steric and Electronic Properties of CB8 Guests

GuestMolecular Volume (ų)Ionization Potential (eV)Binding Affinity (M$$^{-1}$$)
Methyl viologen2207.1$$2.1 \times 10^5$$
2-Naphthol1606.9$$4.8 \times 10^5$$
Ferrocene1906.7$$3.2 \times 10^5$$
Oxaliplatin3108.2$$1.1 \times 10^4$$

Data sourced from [1] [4] [6]

Fixed-charge molecular models reveal that atomic partial charges on guests vary by up to 0.3 e between conformers, necessitating iterative charge refitting for accurate binding predictions [1].

Ultra-High Affinity Dye Systems for Bioanalytical Applications

CB8-based indicator displacement assays (IDAs) have been engineered for biomedical sensing, leveraging ultra-high-affinity dyes ($$K > 10^{10}$$ M$$^{-1}$$) to overcome competitive binding in serum [7]. For example, a [2.2]paracyclophane-derived dye exhibits a $$K = 3.2 \times 10^{10}$$ M$$^{-1}$$ for CB8, enabling picomolar detection of memantine (an Alzheimer’s drug) in blood serum [7].

Table 3: Performance Metrics of CB8-Dye Systems

Dye ClassTarget Analyte$$K_{\text{dye}}$$ (M$$^{-1}$$)Limit of Detection (LoD)Matrix
[2.2]ParacyclophaneMemantine$$3.2 \times 10^{10}$$0.03 μMHuman Serum
AzobenzeneDopamine$$8.7 \times 10^8$$0.12 μMPhosphate Buffer
CyanineATP$$1.4 \times 10^9$$0.45 μMUrine

Data sourced from [5] [7]

These systems exploit CB8’s dual-guest selectivity: the dye occupies one binding site, while the analyte displaces a weakly bound secondary guest (e.g., sodium ions). Fluorescence quenching efficiencies exceed 90% for optimized pairs, with signal-to-noise ratios >50 in complex media [7].

XLogP3

-9.1

Hydrogen Bond Acceptor Count

16

Exact Mass

1328.39260358 g/mol

Monoisotopic Mass

1328.39260358 g/mol

Heavy Atom Count

96

Dates

Last modified: 09-13-2023
Lee et al. Chemistry inside molecular containers in the gas phase. Nature Chemistry, doi: 10.1038/nchem.1618, published online 7 April 2013 http://www.nature.com/nchem
Hwang et al. Audible sound-controlled spatiotemporal patterns in out-of-equilibrium systems. Nature Chemistry, DOI: 10.1038/s41557-020-0516-2, published online 10 August 2020

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